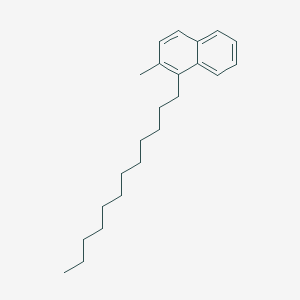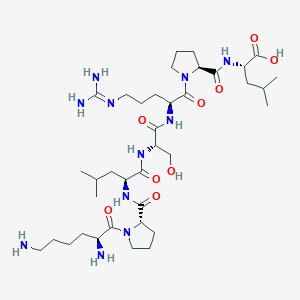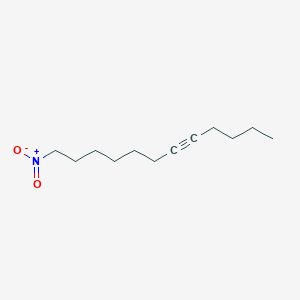![molecular formula C5H3N5O2 B12542284 Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- CAS No. 832127-95-4](/img/structure/B12542284.png)
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is a heterocyclic compound that belongs to the class of pyrimidine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of piperazine and potassium carbonate in chloroform at room temperature . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques, would be applicable to the production of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential neuroprotective and anti-inflammatory properties.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial in reducing inflammation and promoting neuroprotection . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrido[2,3-d]pyrimidine: Exhibits a broad spectrum of activities, including antitumor, antibacterial, and CNS depressive effects.
Uniqueness
Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy- is unique due to its specific neuroprotective and anti-inflammatory properties, which are not as prominently observed in similar compounds. Its ability to inhibit multiple pathways involved in neurodegeneration and inflammation makes it a promising candidate for therapeutic development .
Propriétés
Numéro CAS |
832127-95-4 |
|---|---|
Formule moléculaire |
C5H3N5O2 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
3-hydroxypyrimido[5,4-d]triazin-4-one |
InChI |
InChI=1S/C5H3N5O2/c11-5-4-3(1-6-2-7-4)8-9-10(5)12/h1-2,12H |
Clé InChI |
CMYJPUMYBQSOEW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)C(=O)N(N=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)



![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Carbamic acid, [4-(butoxyphosphinyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12542250.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

